molecular formula C15H26N2O2S2 B2863753 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 1235031-25-0

2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2863753
CAS No.: 1235031-25-0
M. Wt: 330.51
InChI Key: QXIXLEDABZZCHR-UHFFFAOYSA-N
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Description

2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound featuring a sulfonamide group, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The piperidine ring and thiophene moiety can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Probes: It can be used as a probe to study biological pathways involving sulfonamides and piperidine derivatives.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with unique properties due to its structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
  • 2-methyl-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Uniqueness

  • Structural Features : The presence of the thiophene moiety distinguishes it from similar compounds with different heterocyclic groups.
  • Biological Activity : The specific combination of functional groups may impart unique biological activities not observed in closely related compounds.

This detailed overview provides a comprehensive understanding of 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S2/c1-13(2)12-21(18,19)16-9-14-3-6-17(7-4-14)10-15-5-8-20-11-15/h5,8,11,13-14,16H,3-4,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXLEDABZZCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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